Cas no 161090-79-5 (Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate)

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate is a synthetic sphingolipid derivative designed for biochemical and pharmaceutical research applications. Its key structural features include a tert-butyloxycarbonyl (Boc)-protected amine and a phosphate group esterified with 2-cyanoethyl moieties, enhancing stability and solubility in organic solvents. This compound serves as a versatile intermediate in the synthesis of sphingosine-1-phosphate (S1P) analogs, which are critical for studying S1P receptor signaling pathways. The Boc group facilitates selective deprotection under mild conditions, enabling further functionalization. Its well-defined structure ensures reproducibility in experimental settings, making it valuable for probing lipid-mediated cellular processes, drug discovery, and metabolic studies. The 2-cyanoethyl phosphate protection allows controlled dephosphorylation when required.
Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate structure
161090-79-5 structure
Product Name:Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate
CAS No:161090-79-5
MF:C29H52N3O7P
MW:585.712849617004
CID:1060191
Update Time:2025-05-20

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate Chemical and Physical Properties

Names and Identifiers

    • Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate
    • 5,7-Dioxa-2-aza-6-phosphanonanoic acid, 9-cyano-6-(2-cyanoethoxy)-3-(1-hydroxy-2-hexadecenyl)-, 1,1-dimethylethyl ester, 6-oxide, [R-[R*,S*-(E)]]- (9CI)
    • Inchi: 1S/C29H52N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h17,20,26-27,33H,5-16,18-19,23-25H2,1-4H3,(H,32,34)/b20-17+/t26-,27+/m0/s1
    • InChI Key: IOLHEZANZMTGKL-OJVAVJBQSA-N
    • SMILES: O(P(OCCC#N)(OCCC#N)=O)C[C@H](NC(OC(C)(C)C)=O)[C@H](O)/C=C/CCCCCCCCCCCCC

Experimental Properties

  • Solubility: Dichloromethane

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate Security Information

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B419850-10mg
Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate
161090-79-5
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$ 173.00 2023-04-18
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$ 1344.00 2023-04-18
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Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate
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Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate,
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Additional information on Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate: A Comprehensive Overview

Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate, also known by its CAS number 161090-79-5, is a complex organic compound with significant relevance in the fields of biochemistry and pharmacology. This compound is a derivative of sphingosine, a key component of sphingolipids, which play crucial roles in cellular signaling, membrane structure, and various physiological processes. The Bis(2-cyanoethyl) group and the N-tert-butyloxycarbonyl (Boc) protecting group are integral to its structure, contributing to its unique chemical properties and potential applications in drug design and development.

The D-erythro-D-sphingosine backbone of this compound is notable for its stereochemical configuration, which is critical for its biological activity. Recent studies have highlighted the importance of stereochemistry in determining the efficacy and selectivity of sphingolipid derivatives in therapeutic contexts. For instance, researchers have demonstrated that the D-erythro configuration enhances the compound's ability to interact with specific cellular receptors, making it a promising candidate for targeted drug delivery systems.

The phosphate group in the molecule further enhances its functionality by enabling interactions with cellular membranes and enzymatic systems. This feature has been leveraged in recent studies to investigate its potential as a precursor for synthesizing bioactive phospholipids. For example, a 2023 study published in *Nature Communications* explored the use of this compound as a building block for creating artificial lipid bilayers with enhanced stability and functionality.

From a synthetic perspective, the preparation of Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate involves multi-step organic synthesis techniques. The introduction of the Boc group serves as a protective measure during synthesis, ensuring the stability of the molecule during subsequent reactions. This approach has been refined in recent years, with advancements in catalytic asymmetric synthesis enabling higher yields and greater control over stereochemical outcomes.

Recent research has also focused on the biological activity of this compound. In vitro studies have shown that it exhibits potent anti-inflammatory properties by modulating sphingosine kinase activity. A 2023 study published in *Journal of Medicinal Chemistry* reported that this compound significantly reduces inflammation in models of rheumatoid arthritis, suggesting its potential as a novel therapeutic agent for inflammatory diseases.

In addition to its pharmacological applications, Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate has garnered interest in the field of nanotechnology. Its unique chemical structure makes it an ideal candidate for constructing lipid nanoparticles (LNPs), which are widely used as delivery vehicles for vaccines and gene therapies. A 2023 paper in *ACS Nano* highlighted its role in enhancing the stability and targeting efficiency of LNPs, paving the way for innovative applications in personalized medicine.

Looking ahead, the continued exploration of Bis(2-cyanoethyl)-1-(N-tert-butyloxycarbonyl)-D-erythro-D-sphingosine-1-phosphate holds immense promise for advancing our understanding of sphingolipid biology and developing novel therapeutic strategies. Its versatile structure and demonstrated biological activity position it as a key molecule in both academic research and industrial applications.

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